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Copper(1+);methoxyethene

Cat. No.: B12546143
CAS No.: 668476-69-5
M. Wt: 121.63 g/mol
InChI Key: DCSDQLDMHCFEBT-UHFFFAOYSA-N
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Description

Contextualizing Copper(I) Complexes in Contemporary Chemical Research

Copper(I) complexes are of significant interest in contemporary chemical research due to their diverse reactivity and broad applications. researchgate.net With a d¹⁰ electron configuration, Cu(I) centers are predisposed to form complexes with a variety of coordination numbers and geometries, making them versatile for chemical transformations. These complexes are particularly attractive as catalysts in organic synthesis because copper is an inexpensive and earth-abundant metal. researchgate.net

In modern organic synthesis, Cu(I) complexes are crucial catalysts for a wide array of reactions, including C-O cross-coupling to form vinylic ethers, conjugate additions, and hydroamination of olefins. bohrium.comacs.org Recent advances have demonstrated the potential of copper(I) hydride platforms for generating enantioenriched molecules under mild conditions. bohrium.com Beyond small molecule synthesis, Cu(I) complexes are employed as catalysts for polymerization reactions, such as atom transfer radical polymerization (ATRP). rsc.org The ability of copper to form stable π-complexes with double and triple bonds is a well-established principle that underpins much of its catalytic activity. researchgate.net Furthermore, Cu(I) compounds are investigated for their unique photoluminescent, ferroelectric, and nonlinear optical properties, making them appealing for the development of advanced materials like coordination polymers. researchgate.netresearchgate.net

Significance of Methoxyethene as an Unsaturated Ether Ligand in Coordination Chemistry

Methoxyethene, also known as methyl vinyl ether, is a valuable ligand in coordination chemistry due to its dual functionality: an electron-rich carbon-carbon double bond (olefin) and an ether oxygen. As an unsaturated ether, it can coordinate to a metal center through its π-system. The presence of the methoxy (B1213986) group enhances the electron density of the double bond, making it a stronger π-donor compared to simple olefins like ethylene (B1197577). This electron-rich nature facilitates stable coordination to soft Lewis acidic metal ions such as copper(I). smolecule.com

The coordination of an olefin to a Cu(I) center is typically described by the Dewar-Chatt-Duncanson model, which involves a synergistic combination of σ-donation from the filled π-orbital of the olefin to an empty orbital on the copper, and π-back-donation from a filled d-orbital of the copper to the empty π* antibonding orbital of the olefin. digitellinc.com For methoxyethene, the electron-donating methoxy group strengthens the σ-donor component of this interaction. The ability of the ether functionality to offer an additional, albeit weaker, coordination site can also influence the structure and reactivity of the resulting complex, potentially leading to chelation or the formation of bridged polymeric structures. This distinct reactivity sets it apart from other alkoxide ligands. smolecule.com

Historical Overview of Copper(I)-Olefin Coordination and Reactivity

The interaction between copper(I) salts and olefins has been known for over a century, with early studies noting the ability of aqueous solutions of Cu(I) to reversibly absorb ethylene. This phenomenon laid the groundwork for understanding the fundamental nature of metal-olefin bonding. A significant conceptual leap came with the development of the Dewar-Chatt-Duncanson model, which provided a robust theoretical framework for the σ-donation and π-back-donation that constitute the Cu(I)-olefin bond. digitellinc.com

In the mid-20th century, the synthetic utility of these interactions began to be explored more systematically. A pivotal area of research was the copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated ketones. harvard.eduharvard.edu Studies demonstrated that the presence of catalytic amounts of copper could dramatically alter the reaction pathway of organomagnesium compounds, shifting the selectivity from 1,2-addition to the desired 1,4-conjugate addition. harvard.eduharvard.edu These investigations led to the development of specific organocopper reagents, which are now indispensable tools in organic synthesis. harvard.edu This historical work established Cu(I)-olefin complexes not merely as chemical curiosities but as reactive intermediates with profound implications for controlling chemical reactivity. harvard.edu

Current Research Trends and Future Directions for Copper(I) Methoxyethene Systems

Current research on Cu(I)-olefin complexes, including those with methoxyethene and related vinyl ethers, is focused on expanding their catalytic applications and designing more sophisticated systems. A major trend is the development of advanced ligand scaffolds that can precisely tune the steric and electronic properties of the copper center. digitellinc.comacs.org For instance, N-heterocyclic carbenes (NHCs) and various phosphine (B1218219) ligands are used to create highly active and selective catalysts for reactions like hydrosilylation and conjugate additions. acs.orgbeilstein-journals.org

The synthesis of stable copper(I)-olefin coordination polymers is another active area of research. researchgate.netresearchgate.netrsc.org These materials can exhibit interesting properties, such as strong fluorescence, and their stability, sometimes even in the presence of water and acid, opens up possibilities for heterogeneous catalysis and sensing applications. researchgate.netrsc.org Stereospecific C-O cross-coupling reactions catalyzed by copper(I) to produce vinylic ethers from alcohols and vinyl halides represent a significant recent advancement, providing mild and reliable access to these important structural motifs. acs.org

Future directions will likely focus on leveraging Cu(I)-methoxyethene and related systems for green and sustainable chemistry, capitalizing on the low cost and low toxicity of copper. The development of catalysts that can operate under milder conditions, in environmentally benign solvents, or with higher turnover numbers remains a key goal. Furthermore, the unique electronic properties of these complexes will continue to be exploited in materials science for creating novel functional materials. The study of Cu(I)-olefin interactions also continues to provide insights into the function of copper-containing proteins, suggesting a future where bio-inspired catalytic systems with enhanced efficiency and selectivity become a reality. acs.org

Research Findings in Tabular Format

Table 1: Structural and Spectroscopic Data for Representative Copper(I) Complexes This table presents data for various copper(I) complexes, illustrating the influence of different ligands on the metal center's properties. Data for the specific Copper(I)-methoxyethene complex is inferred from general principles and related structures due to its nature as a reactive intermediate.

ComplexLigand SystemKey Structural FeatureRelevant Spectroscopic DataSource(s)
[i-BuLCuCl]Isobutyl-proazaphosphatraneMonomeric in solid state; Distorted trigonal planar geometry³¹P NMR: ~104-108 ppm acs.org
[i-PrLCuCl]₂Isopropyl-proazaphosphatraneDimeric with bridging chlorides%Vbur (steric bulk): 38.5% acs.org
[Cu₂(C₁₁H₁₀N₂OS)₂Br₁.₉₁Cl₀.₀₉]2-(allylthio)-5-phenyl-1,3,4-oxadiazoleDinuclear Cu₂X₂ dimer; Cu coordinated by N-atom and C=C bond- jyu.fi
[Cu(C₁₁H₁₀N₂OS)NO₃]2-(allylthio)-5-phenyl-1,3,4-oxadiazoleMononuclear; Ligand acts as a chelating agentForms 1D chains via elongated Cu-O contacts jyu.fi
Copper(I) MethoxyetheneMethoxyetheneAssumed to be a transient species in catalytic cyclesCharacterized by its role in forming radical intermediates smolecule.com

Table 2: Overview of Catalytic Reactions Involving Copper(I) Complexes This table highlights the versatility of copper(I) complexes as catalysts in a range of important organic transformations.

Reaction TypeCatalyst SystemSubstratesKey FeaturesSource(s)
Conjugate Addition Cu(I) salt (catalytic) with Grignard Reagentsα,β-Unsaturated Ketones, Organomagnesium compoundsDiverts reactivity from 1,2-addition to 1,4-addition. harvard.eduharvard.edu
C-O Cross-Coupling CuI with trans-N,N′-dimethylcyclohexyldiamineVinylic Halides, AlcoholsStereospecific synthesis of (E)- and (Z)-vinylic ethers. acs.org
Asymmetric Hydroamination CuH with Phosphine LigandsOlefins (e.g., Styrene), AminesProvides access to enantioenriched products. bohrium.com
Hydrosilylation i-BuLCuN(TMS)₂Benzaldehyde, SilanesCatalytic conversion of carbonyls to silyl (B83357) ethers under mild conditions. acs.org
Atom Transfer Radical Polymerization (ATRP) [(BLiPr)CuCl]StyreneAchieves polymers with low polydispersity index (PDI). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6CuO+ B12546143 Copper(1+);methoxyethene CAS No. 668476-69-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

668476-69-5

Molecular Formula

C3H6CuO+

Molecular Weight

121.63 g/mol

IUPAC Name

copper(1+);methoxyethene

InChI

InChI=1S/C3H6O.Cu/c1-3-4-2;/h3H,1H2,2H3;/q;+1

InChI Key

DCSDQLDMHCFEBT-UHFFFAOYSA-N

Canonical SMILES

COC=C.[Cu+]

Origin of Product

United States

Synthetic Methodologies for Copper I Methoxyethene Complexes

Direct Synthesis Routes

Direct synthesis represents the most straightforward approach to obtaining copper(I) methoxyethene complexes, involving the direct coordination of the methoxyethene ligand to a copper(I) precursor. smolecule.com

The primary direct synthesis strategy involves the reaction of a copper(I) salt with methoxyethene. smolecule.com Commonly employed copper(I) precursors include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) iodide (CuI). smolecule.com The reaction typically proceeds via the coordination of the vinyl ether's carbon-carbon double bond to the copper(I) center.

One established method is the direct reaction of copper(I) chloride with methoxyethene. smolecule.com This reaction is often facilitated by the presence of a suitable base, such as a lithium alkoxide, to promote the formation of the desired complex under relatively mild conditions. smolecule.com The choice of the copper(I) halide can be critical, with copper(I) iodide sometimes showing superior reactivity and ability to form stable coordination complexes. smolecule.com

The successful formation and isolation of copper(I) methoxyethene complexes are highly dependent on the careful control of several experimental parameters.

Reaction Conditions: Temperature is a critical factor. While some direct reactions can be performed at or below room temperature, related copper(I)-catalyzed C–O cross-coupling reactions to form other vinyl ethers may require elevated temperatures, sometimes as high as 120 °C, to achieve reasonable yields. acs.org The atmosphere must be carefully controlled, as copper(I) compounds are susceptible to oxidation; syntheses are typically performed under an inert atmosphere of nitrogen or argon. chemrxiv.orgharvard.edu

Solvent Systems: The choice of solvent can influence the solubility of the reactants and the stability of the resulting complex. Anhydrous solvents are essential to prevent the hydrolysis of the copper(I) precursors and the final product. chemrxiv.orgharvard.edu Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) are often used. chemrxiv.orgharvard.edu In some cases, solvent-free approaches, such as mechanochemical synthesis via ball milling or grinding, offer a more environmentally sustainable alternative that can also prevent complications arising from solvent coordination. smolecule.com

Auxiliary Reagents:

Bases: As mentioned, bases like lithium alkoxides can be crucial for facilitating the reaction between CuCl and methoxyethene. smolecule.com

Ligands: In related copper(I)-catalyzed systems for vinyl ether synthesis, the addition of auxiliary ligands is shown to significantly improve reaction outcomes. Ligands such as phenanthroline derivatives or diamines like trans-N,N′-dimethylcyclohexyldiamine can enhance catalytic activity, suppress side reactions, and improve product yields. acs.orgacs.org These ligands coordinate to the copper(I) center, modifying its electronic properties and steric environment.

The following table summarizes the influence of various parameters on the direct synthesis of copper(I) methoxyethene and related complexes.

ParameterInfluence on SynthesisExamples/Notes
Copper(I) Precursor Affects reactivity and stability of the product.CuCl, CuBr, CuI. CuI has shown good reactivity. smolecule.com
Temperature Controls reaction rate and product stability.Can range from room temperature to 120 °C. acs.orgharvard.edu
Atmosphere Prevents oxidation of the Cu(I) center.Inert atmosphere (N₂, Ar) is required. chemrxiv.orgharvard.edu
Solvent Affects solubility and prevents hydrolysis.Anhydrous THF, Et₂O. chemrxiv.org Solvent-free mechanochemical methods are also used. smolecule.com
Auxiliary Reagents Can promote the reaction and improve yield.Bases (e.g., lithium alkoxide) smolecule.com, auxiliary ligands (e.g., diamines) acs.orgacs.org.

Indirect Synthesis Approaches

Indirect methods provide alternative pathways to copper(I) methoxyethene complexes, often starting from more complex or readily available copper-containing precursors.

One indirect route involves the thermal decomposition of more complex copper(I) alkoxide compounds. smolecule.comharvard.edu Copper(I) alkoxides can be synthesized via the reaction of an alcohol with an organocopper(I) reagent like methylcopper(I). harvard.edu The thermal stability of these alkoxides is highly dependent on their structure; derivatives of primary alcohols tend to decompose rapidly even at room temperature, whereas those from tertiary alcohols are more stable. harvard.edu

During thermal decomposition, a larger copper(I) alkoxide can break down to yield copper(I) methoxyethene among other products. smolecule.com The major products of the thermal decomposition of primary and secondary copper(I) alkoxides typically include copper metal, an alcohol, and the corresponding aldehyde or ketone derived from the oxidation of the alcohol. harvard.edu Careful control of the decomposition temperature and conditions is necessary to favor the formation of the desired methoxyethene complex.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry and provides a versatile indirect route to copper(I) methoxyethene. smolecule.comyoutube.com This method involves starting with a stable copper(I) complex that contains other, more weakly bound ligands. When this precursor complex is treated with methoxyethene, the methoxyethene can displace one or more of the original ligands to enter the coordination sphere of the copper ion. smolecule.com

The success of a ligand exchange reaction depends on the relative stability of the initial and final complexes. youtube.com The reaction is often driven to completion by using an excess of the incoming ligand (methoxyethene) or by removing a displaced ligand from the reaction mixture. This approach is advantageous as it allows for the synthesis of the target complex from well-characterized and stable copper(I) starting materials.

Considerations for Reproducibility and Synthetic Yield Optimization

Achieving high reproducibility and optimizing the yield of copper(I) methoxyethene complexes requires careful attention to several factors across all synthetic methodologies.

Purity of Reagents: The purity of the copper(I) precursor, methoxyethene, solvents, and any auxiliary reagents is paramount. Impurities can lead to unwanted side reactions and lower yields. Copper(I) salts are particularly susceptible to oxidation to copper(II), which can hinder the desired reaction.

Atmospheric Control: Given the air and moisture sensitivity of copper(I) alkoxides and many organocopper reagents, the rigorous exclusion of oxygen and water using Schlenk techniques or a glove box is critical for reproducibility. chemrxiv.orgharvard.edu

Stoichiometry and Reaction Time: Precise control over the stoichiometry of reactants is essential. The molar ratio of the copper precursor to the methoxyethene ligand and any auxiliary reagents can significantly impact the product distribution and yield. Reaction times must be optimized to ensure complete conversion without promoting decomposition of the desired product.

Method Selection: The choice of synthetic route can greatly influence the final yield. Direct synthesis may be more straightforward but could be lower-yielding, while indirect methods like thermal decomposition require precise control over temperature to avoid the formation of byproducts like metallic copper. harvard.edu

Product Isolation and Purification: The thermal instability of some copper(I) alkoxides complicates purification. harvard.edu Methods such as precipitation from cold solvents followed by washing with cold, non-coordinating solvents are often employed. harvard.edu For mechanochemical synthesis, product isolation is simplified, potentially leading to higher isolated yields. smolecule.com

By systematically optimizing these parameters, the synthesis of copper(I) methoxyethene can be made more reliable and efficient.

Coordination Chemistry of Copper I Methoxyethene

Structural Characterization and Geometric Configurations

The structure of copper(I) complexes involving methoxyethene is dictated by the electronic properties of the d¹⁰ Cu(I) ion and the nature of the olefinic ligand.

The Copper(I) ion, possessing a d¹⁰ electron configuration, is spherically symmetric and does not have electronically enforced geometric preferences, unlike other transition metals. Consequently, its coordination number and geometry are primarily determined by ligand size, charge, and steric hindrance. For Cu(I), the most common coordination geometries are two-coordinate linear, three-coordinate trigonal planar, and four-coordinate tetrahedral. bris.ac.uk While two-coordinate and five-coordinate complexes are also known, the tetrahedral geometry is often preferred for four-coordinate Cu(I) complexes. bris.ac.uknih.gov In the context of olefinic ligands like methoxyethene, copper atoms are often found in a pseudo three-coordinate environment when bound to a bidentate ligand and the olefin. nih.gov The specific geometry adopted can be influenced by other ancillary ligands present in the complex.

Coordination NumberTypical Geometry
2Linear
3Trigonal Planar
4Tetrahedral

This table presents the common coordination numbers and their corresponding geometries for Copper(I) centers. bris.ac.uknih.gov

When methoxyethene coordinates to a copper(I) center, its stereochemistry is significantly altered. The bonding interaction causes the carbon atoms of the vinyl group to rehybridize from sp² towards sp³, leading to a distortion from the ideal planar geometry of the free olefin. wikipedia.org This change is observable through the bending of substituents on the ethylene (B1197577) backbone away from the metal center. wikipedia.org

A key indicator of the strength of the metal-ligand interaction is the change in the C=C bond length. Upon coordination, the C=C bond elongates due to the population of the ligand's π* antibonding orbital from metal-to-ligand back-donation. wikipedia.orgumb.edu For example, in Zeise's salt, a well-studied platinum-ethylene complex, the C-C bond length increases from 133 picometers in free ethylene to 134 pm upon coordination. wikipedia.org In a nickel(0) complex with stronger back-donation capabilities, this elongation is more pronounced, with the C=C bond stretching to 143 pm. wikipedia.orgumb.edu Similar effects are expected in copper(I)-methoxyethene complexes, with the degree of elongation dependent on the specific electronic environment of the copper center.

Complex TypeLigandC=C Bond Length (pm)
Free OlefinEthylene133
Platinum(II) ComplexEthylene134
Nickel(0) ComplexEthylene143

This table illustrates the elongation of the C=C bond in ethylene upon coordination to different metal centers, a principle applicable to methoxyethene. wikipedia.orgumb.edu

Electronic Structure and Bonding Analysis

The bond between copper(I) and methoxyethene is best described by a combination of frontier molecular orbital theory and the Dewar-Chatt-Duncanson model, which detail the donor-acceptor interactions.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity and bonding in molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com In the context of a copper(I)-methoxyethene complex, the key interaction involves the HOMO of the methoxyethene ligand and the LUMO of the copper(I) metal fragment, as well as the HOMO of the metal and the LUMO of the ligand. wikipedia.orglibretexts.org

The interaction can be broken down into two main components:

Ligand HOMO to Metal LUMO: The HOMO of methoxyethene is the filled π-bonding orbital of the C=C double bond. This orbital donates electron density to the empty LUMO of the Cu(I) center (an s or sp hybrid orbital). This is the primary donation step.

Metal HOMO to Ligand LUMO: The HOMO of the d¹⁰ Cu(I) center is a filled d-orbital. This orbital donates electron density back to the LUMO of the methoxyethene, which is the empty π* antibonding orbital of the C=C double bond. This is the back-donation step.

This HOMO-LUMO interaction leads to an attractive force and the formation of the coordination bond. wikipedia.org The energy and symmetry of these frontier orbitals dictate the strength and nature of the resulting bond.

Interacting OrbitalsDescriptionType of Interaction
Methoxyethene HOMO (π) → Cu(I) LUMO (s/sp)Donation of electron density from ligand to metal.σ-donation
Cu(I) HOMO (d) → Methoxyethene LUMO (π*)Donation of electron density from metal to ligand.π-backbonding

This table summarizes the key frontier molecular orbital interactions between methoxyethene and a Copper(I) center.

The bonding in transition metal-olefin complexes is classically described by the Dewar-Chatt-Duncanson model. wikipedia.orgwikipedia.orgresearchgate.net This model details a synergistic process involving two main components:

Sigma (σ)-Donation: The filled π-orbital of the methoxyethene ligand (which has σ-symmetry with respect to the metal-ligand axis) overlaps with a suitable empty orbital on the copper(I) ion, donating electron density to the metal. wikipedia.org This creates a sigma bond between the ligand and the metal.

Pi (π)-Backbonding: Concurrently, a filled d-orbital on the copper(I) center overlaps with the empty π* antibonding orbital of the methoxyethene ligand. wikipedia.org This results in the donation of electron density from the metal back to the ligand, creating a π-interaction. wikipedia.org

This synergistic bonding model, where σ-donation strengthens π-backbonding and vice versa, effectively explains the stability of the complex. umb.edu The extent of these interactions has significant structural consequences. The σ-donation removes electron density from the C=C bonding orbital, while the π-backbonding populates the C=C antibonding orbital. Both effects work in concert to weaken and lengthen the C=C bond and cause the rehybridization of the carbon atoms from sp² toward sp³. wikipedia.org In computational studies, it has been shown that for typical metal-olefin bonds, approximately 75% of the binding energy comes from the forward σ-donation and 25% from the π-backdonation. wikipedia.org

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are instrumental in predicting the reactivity and stability of coordination compounds like copper(I) methoxyethene. These descriptors, derived from the electronic structure of the molecule, offer insights into its behavior in chemical reactions. Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity.

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a copper(I) methoxyethene complex, the HOMO is likely to have significant contributions from the copper(I) d-orbitals and the π-system of the methoxyethene ligand. A higher HOMO energy would suggest greater nucleophilicity and a stronger tendency to donate electrons to an electrophile. Conversely, a lower LUMO energy indicates a greater propensity to accept electrons, signifying electrophilic character.

Ionization potential (IP) and electron affinity (EA) are other fundamental descriptors that can be related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem. IP represents the energy required to remove an electron from the molecule, reflecting its resistance to oxidation. EA is the energy released when an electron is added, indicating its tendency to be reduced. Theoretical calculations of these parameters for copper(I) methoxyethene would provide a quantitative measure of its redox properties.

Ligand Effects on Complex Stability and Reactivity Modulation

Steric and Electronic Contributions of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in the methoxyethene ligand plays a significant role in modulating the properties of its copper(I) complex through both steric and electronic effects.

Steric Contributions: The methoxy group also introduces steric bulk compared to an unsubstituted ethene ligand. While not excessively large, the methyl group of the methoxy moiety can influence the coordination geometry around the copper(I) center and may affect the approach of other ligands or reactants. The steric hindrance can impact the stability of the complex by preventing the coordination of bulky ancillary ligands. In some cases, moderate steric bulk can be beneficial, creating a protective pocket around the metal center that can enhance stability by preventing unwanted side reactions or decomposition pathways. The positioning of the methoxy group relative to the copper center in the coordinated state will determine the extent of its steric influence.

Comparative Analysis of Different Ancillary Ligands on Copper(I) Methoxyethene Properties

The properties of the copper(I) methoxyethene complex are profoundly influenced by the nature of the ancillary (or co-) ligands also coordinated to the copper center. These ligands can modulate the stability, reactivity, and even the spectroscopic signatures of the complex through their steric and electronic properties.

Ancillary Ligands and Their Effects:

Phosphine (B1218219) Ligands (e.g., PPh₃, PCy₃): Triphenylphosphine (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) are common ancillary ligands in copper(I) chemistry. They are strong σ-donors and can have varying π-accepting capabilities. The electronic properties of phosphine ligands can be tuned by changing the substituents on the phosphorus atom. Electron-donating alkyl groups (like in PCy₃) increase the electron density on the copper center more than aryl groups (like in PPh₃), which can enhance the back-donation to the methoxyethene ligand, thereby strengthening the copper-alkene bond. Sterically, the cone angle of the phosphine ligand is a critical parameter. Bulky phosphines can limit the number of ligands that can coordinate to the copper center and can also provide kinetic stabilization.

Nitrogen-based Ligands (e.g., bipyridine, phenanthroline): Bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) are frequently used in copper chemistry. They form stable chelate complexes with copper(I). The electronic properties of these ligands can be systematically varied by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. cmu.edunih.gov Electron-withdrawing groups on the ancillary ligand would make the copper center more electrophilic, potentially weakening the back-donation to the methoxyethene. Conversely, electron-donating groups would enhance back-donation. The rigid structure of these ligands also imposes specific coordination geometries.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands with negligible π-accepting character. Their strong donation significantly increases the electron density on the copper(I) center. This would be expected to lead to very strong back-donation to the methoxyethene ligand, resulting in a robust copper-alkene bond. The steric bulk of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the steric environment around the copper center.

The table below summarizes the expected effects of different classes of ancillary ligands on the properties of a hypothetical [Cu(methoxyethene)(L)n]⁺ complex.

Ancillary Ligand (L)Primary Electronic Effect on Cu(I)Expected Impact on Cu-methoxyethene BondSteric Influence
PPh₃σ-donor, π-acceptorModerate strengtheningModerate
PCy₃Strong σ-donorStrong strengtheningHigh
Bipyridine (bpy)σ-donor, π-acceptorModerate strengtheningModerate (chelate)
N-Heterocyclic Carbene (NHC)Very strong σ-donorVery strong strengtheningTunable (low to high)

The choice of ancillary ligand is therefore a powerful tool for tuning the electronic and steric properties of the copper(I) methoxyethene complex, which in turn dictates its stability and reactivity in various applications. The presence of ancillary ligands with bulky substituents can protect the Cu(I) metal center from solvent coordination, which is a critical factor in the design of efficient copper(I)-based systems. nih.gov

Solution-Phase Equilibria and Speciation Dynamics

The behavior of copper(I) methoxyethene in solution is governed by a complex interplay of equilibria, including complex formation, dissociation, and ligand exchange. Understanding these dynamics is crucial for controlling its reactivity and for the rational design of catalytic systems.

Investigation of Complex Formation and Dissociation Pathways

The formation of a copper(I) methoxyethene complex in solution typically involves the displacement of a weakly coordinating solvent molecule or another ligand by the methoxyethene molecule. The general equilibrium can be represented as:

[Cu(L)n]⁺ + CH₂=CH(OCH₃) ⇌ [Cu(L)n-1(CH₂=CH(OCH₃))]⁺ + L

where L represents an ancillary ligand or a solvent molecule. The position of this equilibrium, and thus the stability of the copper(I) methoxyethene complex, is determined by the relative coordinating strengths of methoxyethene and the leaving ligand L, as well as by the solvent.

Pathways of Formation and Dissociation:

Associative Pathway: In this mechanism, the incoming methoxyethene ligand first coordinates to the copper(I) center, forming a higher-coordinate intermediate, which then loses a ligand. This pathway is more likely for coordinatively unsaturated copper(I) complexes.

Dissociative Pathway: Here, a ligand first dissociates from the copper(I) center to generate a lower-coordinate, highly reactive intermediate, which then rapidly coordinates with methoxyethene. This pathway is favored when the Cu-L bond is weak or when there is significant steric hindrance.

Interchange Pathway: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate.

The specific pathway will depend on factors such as the nature of the ancillary ligands, the solvent, and the reaction conditions. For instance, bulky ancillary ligands might favor a dissociative mechanism by promoting the initial ligand loss.

The stability of the formed complex is quantified by its formation constant (Kf). A high Kf value indicates a thermodynamically stable complex. The stability is influenced by the electronic and steric factors discussed previously, such as the electron-donating nature of the methoxy group and the properties of the ancillary ligands.

Understanding Ligand Mobility and Exchange Processes

In the coordination sphere of copper(I), ligands are often not static but can undergo exchange with other ligands present in the solution. This is particularly true for monodentate ligands like methoxyethene. Ligand exchange can occur through similar associative, dissociative, or interchange mechanisms as complex formation and dissociation.

The rate of ligand exchange is a key parameter that influences the reactivity of the complex in catalytic cycles. Rapid ligand exchange can be beneficial if the desired reaction involves the displacement of the methoxyethene ligand. Conversely, if the copper(I) methoxyethene complex is the active species, slow ligand exchange would be desirable to maintain its concentration.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, can be used to study the dynamics of ligand exchange. rsc.org By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the rates of exchange and to elucidate the underlying mechanisms. For example, line-broadening in the NMR spectrum can indicate that a ligand is undergoing exchange on a timescale comparable to the NMR experiment.

The mobility of the methoxyethene ligand will be influenced by the strength of the copper-alkene bond. Stronger back-donation from the copper center, promoted by electron-rich ancillary ligands, would be expected to decrease the lability of the methoxyethene ligand. In contrast, the presence of strongly coordinating solvents or other potential ligands in the solution can facilitate its displacement. The interplay between oxidation state and coordination geometry also dictates the kinetic and thermodynamic properties of these electron transfer events. nih.gov

Mechanistic Investigations of Copper I Methoxyethene Mediated Reactions

Elucidation of Elementary Reaction Steps in Catalytic Cycles

Catalytic cycles involving copper(I) species are fundamental to many organic transformations. These cycles are typically composed of a sequence of elementary steps that regenerate the active catalyst. For copper(I) methoxyethene, the interaction with substrates initiates a series of transformations that may involve changes in the copper's oxidation state and coordination sphere. Detailed mechanistic studies, combining experimental and computational methods, have been instrumental in mapping these catalytic pathways.

Oxidative addition and reductive elimination are cornerstone processes in organometallic chemistry, defining the catalytic activity of many transition metals, including copper. wikipedia.orglibretexts.orgresearchgate.net In the context of a copper(I) methoxyethene catalyst, oxidative addition involves the cleavage of a substrate's chemical bond and the formal oxidation of the copper(I) center to a higher oxidation state, typically copper(III). This process increases both the oxidation state and the coordination number of the copper center. wikipedia.org For a reaction to proceed, the metal complex must have a vacant coordination site, making this step common for four- and five-coordinate complexes. wikipedia.org

The general scheme for oxidative addition to a metal center (M) is: LnM + X-Y → LnM(X)(Y)

Conversely, reductive elimination is the reverse process, where new bonds are formed, and the copper center is reduced back to its initial +1 oxidation state, thus closing the catalytic cycle. wikipedia.org This step is crucial for releasing the final product and is favored when the newly formed bond is strong. wikipedia.orglibretexts.org For reductive elimination to occur, the groups to be coupled must be situated in adjacent positions within the metal's coordination sphere. libretexts.org

While the classic Cu(I)/Cu(III) catalytic cycle is a widely accepted model, the sluggish nature of oxidative addition to copper has been a long-standing challenge, limiting its application in certain cross-coupling reactions. libretexts.org Research has shown that various mechanisms can be at play, including concerted pathways, SN2-type mechanisms, and radical pathways. wikipedia.org For instance, in some cross-coupling reactions, the oxidative addition of an aryl halide to a Cu(I) center is a key step, leading to a Cu(III) intermediate which then undergoes reductive elimination to form the product. libretexts.org

Reaction StepDescriptionChange in Cu Oxidation StateChange in Coordination Number
Oxidative Addition A substrate molecule adds to the copper center, breaking a bond within the substrate.+1 to +3Increases by 2
Reductive Elimination Two ligands on the copper center couple and are eliminated as a single molecule.+3 to +1Decreases by 2

Studies on various copper complexes have shown that ligand exchange kinetics are essential for understanding how metal complexes react in solution. rsc.org The rate of ligand substitution can be influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the presence of additives. researchgate.netinorgchemres.orgnih.gov For example, the rate of ligand exchange in certain copper(II) complexes was found to be first-order with respect to both the complex and the incoming ligand. nih.gov

The stability of copper(I) complexes can be enhanced by the appropriate choice of ligands. For instance, terminal olefinic side arms on aliphatic amine ligands have been shown to stabilize copper(I) complexes against disproportionation. researchgate.net The strength of this stabilization depends on the position and length of the olefinic sidearm. researchgate.net The solvent can also play a crucial role; for example, an inverse solvent kinetic isotope effect has been observed in certain CuAAC reactions, where deuterated solvents accelerate the reaction rate, possibly by influencing the reduction of Cu(II) to Cu(I) through an isotope-dependent solvation effect. mdpi.com

The following table summarizes kinetic data for ligand exchange reactions in representative copper complexes, illustrating the influence of the ligand and solvent on the reaction rates.

Copper Complex SystemIncoming LigandSolventObserved Rate Constant (kobs)Reference
CuL₄ / H₂LⁿH₂Lⁿ (n=2,3)DMFFirst-order in [CuL₄] and [H₂Lⁿ] nih.gov
CuLX / N₄H₂∙2ClO₄N₄H₂∙2ClO₄DMFBiphasic, with the first step dependent on [N₄H₂∙2ClO₄] inorgchemres.org
Porphyrin cage complexesPyridine (B92270)AcetonitrileAffected by competitive coordination of solvent rsc.org

Radical Intermediates and Single-Electron Transfer Processes

An alternative to the two-electron oxidative addition/reductive elimination pathway involves single-electron transfer (SET) processes, which generate radical intermediates. pkusz.edu.cn Copper's accessible oxidation states make it an adept catalyst for reactions proceeding through such open-shell pathways. researchgate.net In these mechanisms, a copper(I) species can act as a one-electron reductant to generate a radical from a suitable precursor. This SET process is a direct pathway for creating radical precursors that can then engage in subsequent reactions. nih.govacs.org

For instance, the hydroalkylation of alkynes has been achieved by merging the closed-shell hydrocupration of alkynes with the open-shell SET chemistry of the resulting alkenyl copper intermediate. nih.gov Mechanistic studies confirmed that the SET oxidation of the alkenyl copper intermediate is a key step. nih.gov

In reactions mediated by copper(I) methoxyethene, radical species can be generated through the single-electron reduction of substrates like alkyl halides or the single-electron oxidation of C-H bonds. nih.govacs.org Once formed, these radicals can participate in a variety of transformations, including addition to alkenes or alkynes. nih.govrsc.org

A general mechanism for a copper-catalyzed radical reaction can be outlined as follows:

Initiation : A Cu(I) complex reduces a substrate (e.g., an alkyl halide) via SET to generate an alkyl radical and a Cu(II) species. nih.gov

Propagation : The alkyl radical adds to an unsaturated bond (like in an alkene or alkyne), forming a new carbon-centered radical. nih.govacs.org

Termination/Product Formation : The newly formed radical can be trapped by the Cu(II) species to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Cu(I) catalyst. nih.govacs.org Alternatively, the radical intermediate can be oxidized by Cu(II) to a carbocation, which is then quenched by a nucleophile. acs.org

The vinyl radical, which could be an intermediate in reactions involving vinyl ethers, is a highly reactive species. rsc.orgrsc.org Transition metal catalysts like copper can facilitate its generation and subsequent transformations, such as cyclization, substitution, or oxidation. rsc.orgrsc.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, including organic free radicals and transition metal complexes with unpaired electrons. unibo.itlibretexts.org Since Cu(II) has a d⁹ electronic configuration with one unpaired electron, it is EPR active, whereas the d¹⁰ Cu(I) is EPR silent. libretexts.org This makes ESR spectroscopy an invaluable tool for studying copper-catalyzed reactions that involve changes in the copper oxidation state, particularly those proceeding through radical intermediates. youtube.comresearchgate.netpharmatutor.org

The ESR spectrum provides information about the electronic structure and environment of the paramagnetic center. For Cu(II) complexes, the spectrum is characterized by g-values and hyperfine coupling constants (A-values) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), which splits the signal into four lines. libretexts.orgyoutube.com The values of these parameters can help determine the geometry of the copper center. libretexts.org

In the context of radical-mediated reactions, ESR can be used to:

Detect and identify transient radical intermediates. unibo.itpharmatutor.org

Monitor the formation and decay of Cu(II) species, providing kinetic information about the catalytic cycle.

Characterize the structure of the active Cu(II) species. libretexts.org

For example, in the study of copper-catalyzed aromatic hydroxylation, the involvement of a radical mechanism was confirmed by adding radical scavengers, which reduced product formation. rsc.org While direct detection of short-lived radicals can be challenging, spin trapping techniques are often employed, where a transient radical is trapped by a "spin trap" molecule to form a more stable radical that can be readily observed by ESR.

Paramagnetic SpeciesESR/EPR ObservabilityKey Spectral FeaturesInformation Gained
Cu(I) complex EPR silent (d¹⁰)N/AConfirmation of diamagnetic state
Cu(II) complex EPR active (d⁹)Anisotropic g-values (g~
Organic Radical EPR activeg-value near free electron (≈2.0023); Hyperfine coupling to nearby nucleiIdentification of radical structure; Information on electron delocalization

Nucleophilic and Electrophilic Activation of Substrates by Copper(I) Methoxyethene

Electrophilic Activation: The copper(I) center in a complex like copper(I) methoxyethene is Lewis acidic and can coordinate to nucleophilic substrates. However, in many reactions, it is the substrate that is activated to become more electrophilic. For instance, in the presence of an oxidant, a Cu(I) species can be oxidized to Cu(II) or Cu(III), which are more electrophilic and can activate substrates towards nucleophilic attack. In some bioinspired systems, copper-dioxygen adducts have been shown to act as electrophiles. rsc.org

Nucleophilic Activation: Conversely, organocopper(I) intermediates can act as nucleophiles. For example, in cross-coupling reactions, an organocopper species can attack an electrophilic substrate. The methoxyethene ligand, being electron-rich, can enhance the electron density on the copper center, potentially increasing its nucleophilicity. However, a more common scenario involves the copper catalyst activating one substrate to make it more susceptible to attack by another nucleophilic reagent. For example, copper catalysts are used in cross-coupling reactions where an amine or alcohol acts as the nucleophile. researchgate.net

In the context of alkene functionalization, a copper catalyst can mediate the reaction between an alkene and various nucleophiles and electrophiles. For example, in a three-component alkene alkylarylation, a copper(II) species reacts with a benzylic radical to form a Cu(III) intermediate, which then undergoes reductive elimination. nih.gov This process involves the activation of both the alkyl and aryl components, leading to their addition across the alkene.

The dual role of copper in activating different components of a reaction is a key feature of its catalytic versatility. The specific mode of activation—whether the copper complex itself acts as the nucleophile/electrophile or if it activates a substrate for subsequent reaction—is a central question in mechanistic studies of copper-catalyzed reactions.

Regioselectivity and Stereoselectivity in Copper(I)-Catalyzed Transformations

The regioselectivity and stereoselectivity of reactions catalyzed by copper(I) complexes, including those involving vinyl ethers like methoxyethene, are pivotal in determining the structure of the final products. These outcomes are intricately influenced by a combination of electronic effects, steric hindrance, and the nature of the interacting substrates and ligands.

In copper(I)-catalyzed reactions, the formation of a π-complex between the copper center and the alkene is a critical initial step. For an unsymmetrical alkene such as methoxyethene, the subsequent bond-forming step can lead to different regioisomers. The electronic properties of the methoxy (B1213986) group (an electron-donating group) play a significant role in directing the regiochemical outcome. For instance, in reactions like carbocupration of heteroatom-substituted alkynes, which bear some electronic resemblance to vinyl ethers, the regioselectivity is highly dependent on the nature of the heteroatom. With oxygen-substituted alkynes, the organic moiety typically adds to the carbon atom bearing the heteroatom. mdpi.com This suggests that in analogous reactions with methoxyethene, nucleophilic attack might be directed to the carbon atom adjacent to the oxygen.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the origins of regioselectivity in copper(I)-catalyzed reactions. For example, in the copper(I)-catalyzed borylation of propargyl ethers, DFT calculations have suggested that the regioselectivity of the borylcupration of the alkyne is governed by the electronic effect of the oxygen atom in the propargyl ether, in conjunction with steric congestion. mdpi.com A similar interplay of electronic and steric factors would be expected to control the regioselectivity in reactions involving copper(I) and methoxyethene.

Stereoselectivity in copper(I)-catalyzed transformations is often dictated by the geometry of the transition state and can be controlled through the use of chiral ligands. Copper(I)-catalyzed reactions have been shown to proceed with high stereospecificity in certain cases. For example, a stereospecific copper(I)-catalyzed C-O cross-coupling reaction has been developed for the synthesis of acyclic vinylic ethers from vinylic halides and alcohols, where the stereochemistry of the vinylic halide is retained in the product. acs.org This high fidelity suggests a mechanism where the geometric arrangement of the reactants is maintained throughout the catalytic cycle.

The following table summarizes the controlling factors in regioselectivity and stereoselectivity of copper(I)-catalyzed reactions involving unsaturated substrates.

Table 1: Factors Influencing Regioselectivity and Stereoselectivity in Copper(I)-Catalyzed Reactions

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Electronic Effects The electron-donating or -withdrawing nature of substituents on the unsaturated substrate directs the position of nucleophilic or electrophilic attack.Can influence the facial selectivity of the approach of reactants to the copper center.
Steric Hindrance Bulky substituents on the substrate or ligands can block certain reaction sites, favoring attack at less hindered positions.The steric profile of chiral ligands creates a chiral environment around the copper center, leading to enantioselective product formation.
Ligand Properties The electronic and steric properties of the ligand coordinated to the copper(I) center can fine-tune the reactivity and selectivity of the catalyst.Chiral ligands are essential for achieving high enantioselectivity by differentiating between diastereomeric transition states.
Substrate Geometry The inherent geometry of the substrate (e.g., E/Z isomerism in alkenes) can be retained in the product in stereospecific reactions.The coordination of the substrate to the chiral copper complex can lead to specific diastereomeric intermediates.

Solvent Effects and Reaction Environment Impact on Mechanism

In copper(I)-catalyzed reactions, the solvent can coordinate to the copper center, thereby influencing its electronic properties and steric accessibility. mdpi.com This coordination can affect the stability of the copper(I) complex and its ability to activate substrates. For instance, in atom transfer radical polymerization (ATRP) catalyzed by copper complexes, the solvent has a significant effect on the reaction, influencing the redox properties of the copper catalyst and its structure in solution. mdpi.com

The polarity of the solvent is a crucial parameter. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. Conversely, nonpolar solvents may be preferred for reactions involving neutral intermediates. The ability of a solvent to act as a Lewis base and coordinate to the copper(I) center can also be a determining factor in the reaction outcome. Solvents with strong coordinating abilities can sometimes inhibit catalysis by occupying coordination sites required for substrate binding.

A review of solvation studies of copper(I) complexes in various solvents has highlighted that the stability of these complexes can be markedly different depending on the solvent system. ijrrjournal.com For example, copper(I) complexes show notable stability in solvents like acetonitrile, benzonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). ijrrjournal.com This stability is a key consideration when designing a catalytic system, as the decomposition or disproportionation of the copper(I) catalyst can lead to loss of activity.

The reaction environment also encompasses factors such as temperature and the presence of additives. Temperature can affect reaction rates and can sometimes influence selectivity by altering the relative energies of different reaction pathways. Additives, such as bases or co-catalysts, can play a crucial role in the catalytic cycle, for example, by facilitating the regeneration of the active catalyst.

The following table provides an overview of the effects of different solvent properties on copper(I)-catalyzed reactions.

Table 2: Impact of Solvent Properties on Copper(I)-Catalyzed Reactions

Solvent PropertyEffect on Reaction MechanismExample
Polarity Can stabilize charged intermediates and transition states, affecting reaction rates.In reactions proceeding through polar transition states, polar solvents generally lead to faster rates.
Coordinating Ability Solvents can act as ligands, coordinating to the copper(I) center and modifying its reactivity. Strong coordination can sometimes inhibit catalysis.Acetonitrile is a common solvent in copper(I) catalysis due to its ability to stabilize the Cu(I) oxidation state through coordination.
Protic/Aprotic Nature Protic solvents can participate in proton transfer steps and hydrogen bonding, which can be crucial for certain reaction mechanisms.The presence of an alcohol as a solvent or co-solvent can lead to the incorporation of an alkoxy group into the product.
Dielectric Constant Influences the electrostatic interactions between species in solution, affecting the stability of ionic intermediates and the rates of ion-forming or ion-consuming steps.Solvents with high dielectric constants can facilitate the separation of charged species.

Computational Chemistry and Theoretical Modeling of Copper I Methoxyethene Systems

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of copper(I) methoxyethene complexes in a solution environment. These simulations model the atoms and molecules as classical particles, with their interactions described by a force field. By solving Newton's equations of motion, MD simulations can track the trajectories of all particles over time, providing a detailed picture of the system's evolution.

For a system like copper(I) methoxyethene in a solvent, MD simulations can reveal crucial information about:

Solvation Structure: The arrangement of solvent molecules around the copper(I) center and the methoxyethene ligand can be characterized. The radial distribution function (RDF) is a common tool used to analyze the probability of finding a solvent molecule at a certain distance from a specific atom in the complex. This provides insights into the coordination sphere of the copper(I) ion and the interactions between the complex and the solvent.

Conformational Dynamics: The methoxyethene ligand can adopt various conformations, and its coordination to the copper(I) ion can be flexible. MD simulations can explore the conformational landscape of the complex, identifying the most stable geometries and the energy barriers between different conformations. This is particularly important for understanding the initial steps of a catalytic cycle, where the substrate's binding mode can dictate the reaction pathway.

Transport Properties: Diffusion coefficients of the copper(I) methoxyethene complex and other species in the solution can be calculated from MD trajectories. These properties are essential for understanding mass transport phenomena in a catalytic reaction.

Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of [Cu(methoxyethene)]+ in Acetonitrile

ParameterValueDescription
Force Field AMBER / OPLS-AAA set of equations and parameters describing the potential energy of the system.
Solvent Acetonitrile (CH3CN)A common polar aprotic solvent for copper(I) catalysis.
Temperature 298 KStandard ambient temperature.
Pressure 1 atmStandard atmospheric pressure.
Simulation Time 100 nsThe duration of the simulation, allowing for the observation of various dynamic events.
Time Step 2 fsThe integration time step for solving the equations of motion.

It is important to note that the accuracy of MD simulations is highly dependent on the quality of the force field used. For metal complexes, developing accurate force fields can be challenging due to the complex nature of metal-ligand interactions. Often, parameters from quantum mechanical calculations are used to refine the force field for the specific system under study.

Computational Studies on Ligand Design and Structure-Activity Relationships

Computational chemistry plays a pivotal role in the rational design of ligands to enhance the performance of copper(I) catalysts. By systematically modifying the structure of ligands and evaluating their impact on the catalyst's properties, researchers can identify promising candidates for experimental synthesis. This approach can significantly accelerate the discovery of new and improved catalysts.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules. In the context of ligand design for copper(I) methoxyethene systems, DFT calculations can be used to:

Evaluate Ligand Binding Energies: The strength of the interaction between a ligand and the copper(I) center is a critical factor in catalyst stability and activity. DFT can accurately calculate the binding energy of different ligands to the copper(I) ion, allowing for a quantitative comparison of their coordination strength.

Analyze Electronic Effects: The electronic properties of a ligand, such as its electron-donating or -withdrawing ability, can significantly influence the reactivity of the copper(I) center. DFT calculations can provide insights into the electronic structure of the complex, including charge distribution and molecular orbital energies. This information can be used to tune the electronic properties of the catalyst for a specific reaction.

Probe Steric Effects: The size and shape of a ligand can control the access of substrates to the catalytic center and influence the selectivity of a reaction. Computational methods can be used to quantify the steric bulk of different ligands, for example, by calculating their cone angle.

A key aspect of this computational approach is the establishment of Structure-Activity Relationships (SARs) . By correlating calculated properties of the catalyst (e.g., ligand binding energy, electronic parameters) with experimentally observed catalytic activity, a predictive model can be developed. This model can then be used to screen a virtual library of ligands and identify those that are most likely to exhibit high activity.

Table 2: Hypothetical DFT Study on the Effect of Ligand Substitution on the Properties of a [L-Cu(methoxyethene)]+ Complex

Ligand (L)Ligand Binding Energy (kcal/mol)Charge on CuHOMO-LUMO Gap (eV)Predicted Relative Activity
Phosphine (B1218219) (PH3) -25.8+0.454.2Moderate
Trifluoromethylphosphine (P(CF3)3) -18.2+0.555.1Low
Trimethylphosphine (P(CH3)3) -30.5+0.403.9High
N-Heterocyclic Carbene (NHC) -35.1+0.383.7Very High

Note: The values in this table are illustrative and intended to demonstrate the type of data that can be generated from computational studies.

Modeling of Heterogeneous and Homogeneous Copper(I) Catalysis

Computational modeling is instrumental in elucidating the mechanisms of both homogeneous and heterogeneous catalysis involving copper(I) and methoxyethene.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. DFT calculations are the primary tool for modeling these systems. A typical computational study of a homogeneous catalytic cycle involving copper(I) methoxyethene would involve:

Reactant and Product Optimization: The geometries of the reactants, products, and the catalyst are optimized to find their lowest energy structures.

Intermediate Identification: Potential intermediates along the reaction pathway are proposed and their structures are optimized.

Transition State Searching: The transition state (TS) for each elementary step of the reaction is located. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Reaction Pathway Mapping: By connecting the reactants, intermediates, transition states, and products, a complete energy profile of the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides a detailed understanding of the reaction mechanism.

For example, in a hypothetical copper(I)-catalyzed hydroamination of methoxyethene, DFT could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the energetics of each process.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. Modeling heterogeneous systems is more complex due to the extended nature of the solid catalyst surface.

Common computational approaches for modeling heterogeneous copper(I) catalysis include:

Periodic DFT Calculations: These calculations take into account the periodic nature of the solid surface and are used to model the adsorption of copper(I) and methoxyethene onto the catalyst support (e.g., silica (B1680970), alumina, zeolites).

Cluster Models: A small cluster of atoms is used to represent the active site of the catalyst surface. This approach is computationally less demanding than periodic calculations but may not fully capture the bulk effects of the support.

These models can be used to investigate:

Adsorption Energies: The strength of the interaction between the copper(I) species, methoxyethene, and the catalyst support.

Surface Reaction Mechanisms: The elementary steps of the reaction occurring on the catalyst surface.

The Role of the Support: How the catalyst support influences the electronic properties and reactivity of the copper(I) active sites.

By combining these computational techniques, researchers can gain a comprehensive understanding of copper(I) methoxyethene systems, from their fundamental dynamic behavior in solution to their complex catalytic cycles in both homogeneous and heterogeneous environments. This knowledge is crucial for the development of next-generation catalysts with improved efficiency, selectivity, and sustainability.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural and dynamic investigation of Copper(1+);methoxyethene in solution. The diamagnetic d¹⁰ electron configuration of copper(I) allows for the acquisition of sharp and well-resolved NMR spectra, providing a wealth of information at the molecular level.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Proof and Isomer Identification

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the structure of the this compound complex and identifying potential isomers. The coordination of the methoxyethene (methyl vinyl ether) ligand to the copper(I) center induces significant changes in the chemical shifts of its protons and carbons compared to the free ligand.

For methoxyethene, the free ligand displays characteristic signals for the vinylic protons and the methoxy (B1213986) group protons in the ¹H NMR spectrum, and distinct resonances for the vinylic and methoxy carbons in the ¹³C NMR spectrum. Based on analogous systems, coordination to copper(I) is expected to shift these signals. The direction and magnitude of these shifts would provide crucial information about the nature and strength of the copper-olefin bond. Furthermore, the coupling constants between the vinylic protons (J-coupling) would also be perturbed upon coordination, offering additional structural proof.

The analysis of these NMR parameters is vital for distinguishing between different potential binding modes or the presence of isomers in solution.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Vinyl Ether (Ethyl Vinyl Ether)

Nucleus Assignment Chemical Shift (ppm) Multiplicity & Coupling Constant (J in Hz)
¹H=CH-6.43dd, J = 14.4, 6.8
¹H=CH₂ (trans)4.14dd, J = 14.4, 1.6
¹H=CH₂ (cis)3.95dd, J = 6.8, 1.6
¹³C=CH-151.8
¹³C=CH₂86.2

Data for free ethyl vinyl ether is presented as an analogue to methoxyethene. yale.edu Coordination to Cu(I) would be expected to alter these values.

Diffusion-Ordered Spectroscopy (DOSY) for Solution-Phase Aggregation and Diffusion

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution by measuring their translational diffusion coefficients. This method is particularly useful for characterizing the behavior of this compound in solution, where it may exist as monomers, dimers, or higher-order aggregates.

The principle of DOSY involves applying pulsed field gradients in an NMR experiment, which causes the signal intensity to attenuate depending on the diffusion rate of the molecule. Larger molecules and aggregates diffuse more slowly and thus experience less signal attenuation. The resulting two-dimensional spectrum correlates the NMR chemical shifts with the diffusion coefficients, allowing for the separation of signals from species of different sizes.

While specific DOSY studies on this compound are not prevalent, the technique has been successfully applied to investigate the aggregation of other coordination complexes. For example, DOSY-NMR has been instrumental in elucidating the aggregation of rare earth coordination complexes in non-polar media, revealing the formation of oligomeric species. nih.gov Similarly, it has been used to monitor pre-crystallization aggregation processes in solution. rsc.org The application of DOSY to a solution of this compound would allow for the determination of its hydrodynamic radius and an estimation of its aggregation number, providing critical insights into its solution-phase behavior.

Variable-Temperature NMR for Ligand Dynamics and Equilibria

Variable-Temperature (VT) NMR spectroscopy is a key technique for investigating dynamic processes such as ligand exchange and conformational changes in molecules. For this compound, VT-NMR can provide valuable information on the lability of the methoxyethene ligand and the presence of any dynamic equilibria in solution.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, dynamic processes are often fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, these processes slow down. If the rate of exchange becomes comparable to the NMR timescale, the signals will broaden. At even lower temperatures, in the slow exchange regime, separate signals for the different species or conformers in equilibrium may be observed.

Studies on other copper(I) complexes have demonstrated the utility of VT-NMR. For instance, the conformational dynamics of certain Cu(I) complexes have been analyzed using this technique, revealing the existence of equilibria between different conformers in solution. yale.edu In the context of this compound, VT-NMR could be used to study the kinetics of methoxyethene dissociation and association, providing insights into the stability of the complex. It could also reveal the presence of fluxional processes, such as the rotation of the coordinated olefin.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a direct probe of the bonding within the this compound complex. By analyzing the vibrational frequencies of the molecule, detailed information about the coordination of the methoxyethene ligand to the copper(I) center can be obtained.

Characteristic Vibrational Modes of Methoxyethene and Copper(I) Interactions

The coordination of methoxyethene to the copper(I) ion results in perturbations of its vibrational modes, which can be observed in the IR and Raman spectra. The most significant changes are expected for the C=C stretching vibration of the vinyl group. The π-backbonding from the filled d-orbitals of copper(I) to the π* antibonding orbital of the alkene is expected to weaken the C=C bond, leading to a decrease in its stretching frequency (a redshift) compared to the free ligand.

While specific vibrational data for this compound is scarce, studies on other metal-olefin complexes provide a basis for interpretation. For example, the coordination of dihydrogen to Cu(I) has been studied using cryogenic ion trap vibrational spectroscopy, providing insights into the interaction of small molecules with the copper center. rsc.org In copper(II) complexes with pyridine (B92270) derivatives, the Cu-N and Cu-O stretching vibrations have been identified in the far-infrared and Raman spectra. rsc.org For this compound, the appearance of new vibrational bands corresponding to the Cu-olefin stretching and bending modes in the low-frequency region of the spectra would provide direct evidence of complex formation.

The analysis of the shifts in the vibrational frequencies of the methoxyethene ligand upon coordination can provide a qualitative measure of the strength of the copper-olefin interaction.

Table 2: Expected Vibrational Mode Shifts upon Coordination

Vibrational Mode Expected Shift upon Coordination to Cu(I) Reason
ν(C=C)Redshift (lower frequency)Weakening of the C=C bond due to π-backbonding.
ν(C-O-C)Potential shiftElectronic changes in the ligand upon coordination.
δ(=CH₂)Potential shiftChanges in the out-of-plane bending motions upon coordination.
New ModesAppearance of new bandsν(Cu-olefin) stretching and bending modes.

Resonance Raman for Unraveling Reactive Intermediates

Resonance Raman spectroscopy is a highly sensitive technique that can be used to selectively study chromophoric species, including reactive intermediates in catalytic cycles. By tuning the excitation laser wavelength to an electronic transition of the species of interest, the Raman signals of its vibrational modes can be enhanced by several orders of magnitude.

This technique is particularly well-suited for studying short-lived intermediates involving copper(I) complexes. Although specific resonance Raman studies on reactive intermediates of this compound are not documented, the methodology has been applied to other copper-containing systems. For example, resonance Raman spectroscopy has been used to characterize copper(II)-superoxo complexes, which are key intermediates in oxygen activation processes. nih.gov In these studies, the O-O and Cu-O stretching vibrations were identified, providing crucial structural information.

In the context of reactions involving this compound, such as in copper-catalyzed atom transfer radical polymerization (ATRP), reactive intermediates are formed. acs.org Resonance Raman spectroscopy could potentially be employed to probe the structure of these intermediates in situ. If a transient species involving the copper-methoxyethene moiety possesses a suitable electronic transition, resonance Raman could provide a vibrational "snapshot" of this fleeting species, offering invaluable mechanistic insights.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies

Electronic spectroscopy serves as a fundamental tool for investigating the electronic structure and photophysical behavior of copper(I) complexes. Techniques such as Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy provide critical insights into electron transitions and the properties of excited states.

The electronic absorption spectra of copper(I) complexes are distinguished by prominent absorption bands, typically located in the visible and ultraviolet regions. These bands are generally assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net For a compound like this compound, an MLCT transition would involve the promotion of an electron from a filled 3d orbital of the copper(I) center to an unoccupied π* antibonding orbital of the methoxyethene ligand.

In many well-characterized cationic copper(I) complexes, particularly those with π-acceptor ligands such as diimines, these MLCT bands are intense and appear in the 400–500 nm range. strath.ac.uknih.gov The precise energy and intensity of these transitions are highly sensitive to the nature of the ligands and the solvent environment. For instance, electron-donating substituents on the ligand can shift the emission to longer wavelengths. researchgate.net While specific spectra for this compound are not extensively documented, the principles of MLCT phenomena in related copper(I)-olefin complexes suggest that similar transitions would be the dominant feature in its electronic spectrum. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to corroborate the assignment of these electronic transitions and understand the nature of the excited states. researchgate.netstrath.ac.uk

Many copper(I) complexes exhibit luminescence, a property that is intricately linked to the nature of their excited states. The emission typically originates from the lowest-energy triplet MLCT (³MLCT) state. nih.gov The key photophysical properties that characterize this emission are the photoluminescence quantum yield (PLQY or Φ), which measures the efficiency of the emission process, and the excited-state lifetime (τ), which is the average duration the complex remains in the excited state.

These properties are highly dependent on the molecular structure and the rigidity of the complex's environment. For example, some highly emissive copper(I) complexes can exhibit quantum yields as high as 0.70 and lifetimes extending into the microsecond (µs) range, particularly in the solid state or in degassed solutions. mit.edursc.org A representative set of photophysical data for luminescent copper(I) complexes is presented in Table 1. The long lifetimes, often on the order of several microseconds, are characteristic of emission from a triplet state. strath.ac.uknih.gov

PropertyRepresentative ValueConditionsSource
Absorption λmax (MLCT) ~400–500 nmSolution strath.ac.uknih.gov
Emission λmax ~540–760 nmSolid State, RT strath.ac.ukrsc.org
Quantum Yield (Φ) Up to 0.70Solution, 298 K mit.edu
Lifetime (τ) 8.3–10.7 µsSolid State, RT rsc.org

Table 1: Representative Photophysical Properties of Luminescent Copper(I) Complexes. Note: The data are compiled from studies on various emissive copper(I) complexes and serve as an illustrative example of the expected range of properties.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids, providing precise data on molecular structure and bulk material composition.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that yields detailed information about the atomic and molecular structure of a crystalline material. creative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

For a complex such as this compound, an SCXRD analysis would unequivocally establish the coordination geometry around the copper(I) ion, which is typically trigonal planar or tetrahedral in its complexes. It would provide exact measurements of the Cu-C and Cu-O bond lengths, the orientation of the methoxyethene ligand relative to the metal center, and the packing of individual complex units within the crystal lattice. This technique is crucial for correlating structural features with the observed spectroscopic and reactive properties of the compound. creative-biostructure.com

Powder X-ray diffraction (PXRD) is employed to analyze polycrystalline or powdered solid samples to identify their crystalline phases. researchpublish.com The technique involves exposing a bulk sample to a monochromatic X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

For a synthesized sample of this compound, PXRD would be used to confirm the identity and phase purity of the bulk material. mdpi.com The experimental PXRD pattern can be compared with a calculated pattern derived from SCXRD data or matched against entries in crystallographic databases, such as the JCPDS database, to verify the structure and ensure the absence of crystalline impurities or different polymorphic forms. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uvic.ca For organometallic compounds like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are particularly valuable as they can generate ions of the intact complex with minimal fragmentation. uvic.ca

The analysis of this compound by MS would be expected to show a prominent peak corresponding to the molecular ion, [Cu(C₃H₅O)]⁺. A key diagnostic feature in the mass spectrum would be the characteristic isotopic pattern of copper. Copper has two stable isotopes, ⁶³Cu (69.2% abundance) and ⁶⁵Cu (30.8% abundance), which results in two peaks separated by 2 m/z units with a distinctive intensity ratio of approximately 2.3:1. youtube.com This isotopic signature provides unambiguous confirmation of the presence of a single copper atom within the detected ion. uvic.ca

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for determining the stoichiometry of copper(I) complexes in solution. As a soft ionization technique, it allows for the transfer of intact, non-volatile, and thermally labile complexes from the solution phase to the gas phase for mass analysis. This is particularly crucial for organometallic species like this compound, where the metal-ligand bond is of primary interest.

The ESI process can generate ions corresponding to the copper(I) cation adducted with one or more methoxyethene ligands. The resulting mass spectrum would display peaks corresponding to the mass-to-charge ratio (m/z) of these various species. For instance, the analysis of a solution containing Cu(I) ions and methoxyethene would be expected to show ions such as [Cu(C₃H₆O)]⁺ and [Cu(C₃H₆O)₂]⁺. The relative intensities of these peaks can provide semi-quantitative insights into the predominant stoichiometry in the solution under specific concentration and solvent conditions.

A critical consideration in the ESI-MS analysis of copper complexes is the potential for redox reactions to occur within the ESI source. It has been documented that Cu(II) species can undergo reduction to Cu(I) during the electrospray process, a phenomenon that must be accounted for to avoid misinterpretation of the native solution-state stoichiometry researchgate.net. Conversely, techniques utilizing sacrificial copper anodes in the electrospray emitter can be employed to intentionally generate Cu(I) complexes in situ for subsequent mass analysis, providing a direct route to studying these often air-sensitive species researchgate.netnih.gov.

The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the isotopic distribution pattern, which serves as an unambiguous confirmation of the presence of copper, with its characteristic ⁶³Cu (69.2%) and ⁶⁵Cu (30.8%) isotopes.

Table 1: Hypothetical ESI-MS Data for this compound Complexes This table illustrates the expected principal ions and their theoretical mass-to-charge ratios (m/z) for the most abundant isotope (⁶³Cu). The observation of these species and their relative abundances would help define the complex's stoichiometry in solution.

Ion FormulaSpecies DescriptionTheoretical m/z (for ⁶³Cu)
[⁶³Cu(C₃H₆O)]⁺1:1 Copper(I)-methoxyethene complex121.98
[⁶³Cu(C₃H₆O)₂]⁺1:2 Copper(I)-methoxyethene complex180.03
[⁶³Cu₂(C₃H₆O)]⁺Dimeric copper with one ligand184.93

Fragmentation Pattern Analysis for Structural Insights

Beyond determining stoichiometry, tandem mass spectrometry (MS/MS) provides profound insights into the structure and bonding of the this compound complex. In a typical MS/MS experiment, a specific ion of interest (a "precursor ion," e.g., [Cu(C₃H₆O)₂]⁺) is mass-selected and then subjected to energetic collisions with an inert gas, such as argon or nitrogen. This process, known as collision-induced dissociation (CID), imparts internal energy to the ion, causing it to fragment.

The analysis of the resulting "product ions" reveals the fragmentation pathways, which are directly related to the bond strengths within the complex. For a coordinatively saturated complex like [Cu(C₃H₆O)₂]⁺, the most probable fragmentation pathway is the sequential loss of neutral methoxyethene ligands. This is because the copper-ligand dative bond is typically weaker than the covalent bonds within the methoxyethene ligand itself.

The observation of a fragmentation event corresponding to the loss of a neutral methoxyethene molecule (mass loss of 58.05 Da) would confirm the nature of the ligand and its association with the copper center. The energy required to induce this fragmentation can be controlled in the experiment, providing qualitative information about the stability of the metal-ligand bond. The study of fragmentation patterns, often supported by theoretical DFT calculations, can help elucidate the gas-phase structure and relative stabilization energies of the observed fragments rsc.org.

Table 2: Plausible Fragmentation Pathway for a [Cu(C₃H₆O)₂]⁺ Precursor Ion This table outlines a representative CID fragmentation pattern. The sequential loss of the weakly bound ligands is characteristic of such complexes and provides evidence for the proposed structure.

Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Neutral Loss (Da)Interpretation
180.03Low121.9858.05Loss of one methoxyethene molecule
121.98Higher62.9358.05Loss of the second methoxyethene molecule

Electrochemical Analysis (Cyclic Voltammetry) for Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of metal complexes, including this compound. This method measures the current that develops in an electrochemical cell as the potential is varied. For a copper(I) complex, the CV experiment would typically probe the Cu(I)/Cu(II) redox couple.

In a typical experiment, a solution of the complex in a suitable solvent with a supporting electrolyte is scanned to more positive potentials. An oxidation peak would be observed corresponding to the one-electron oxidation of Cu(I) to Cu(II). On the reverse scan to more negative potentials, a corresponding reduction peak for the Cu(II) to Cu(I) process may be observed.

The key parameter derived from a CV experiment is the half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials. This E₁/₂ value is a good approximation of the standard redox potential (E°) for the Cu(II)/Cu(I) couple and provides a quantitative measure of the thermodynamic stability of the copper(I) oxidation state.

The redox potential of copper complexes is highly sensitive to the nature of the coordinating ligands bris.ac.ukresearchgate.netresearchgate.net. The electronic properties of the methoxyethene ligand—specifically its σ-donating and π-accepting capabilities—will "tune" the redox potential. Ligands that stabilize the Cu(I) state, such as soft N- or S-donors or strong π-acceptors, will shift the E₁/₂ to more positive (anodic) potentials, making the complex more difficult to oxidize. The separation between the anodic and cathodic peaks (ΔEp) provides information on the kinetics of the electron transfer process; a value close to 59/n mV (where n is the number of electrons) suggests a reversible electrochemical process nih.gov.

Table 3: Representative Redox Potentials for Various Copper(I)/Copper(II) Complexes This table presents experimental redox potential data for a range of copper complexes, illustrating the significant influence of the ligand environment. The potential for a methoxyethene complex would be expected to fall within this range, influenced by its electronic properties relative to the ligands shown.

Copper Complex Ligand SystemSolventRedox Potential (E₁/₂) vs. NHEReference
1,10-Phenanthroline (B135089) derivative (Complex 1)Aqueous+265 mV nih.gov
1,10-Phenanthroline derivative (Complex 3)Aqueous+343 mV nih.gov
Macrocycle with N₂S₂ donor setAcetonitrile+400 to +660 mV researchgate.net
Fluoroarene LigandsFluorinated BenzeneUp to +1500 mV researchgate.netresearchgate.net
(Cu-bis(8-quinolinolato))DMSO-564 mV mdpi.com

Applications of Copper I Methoxyethene in Advanced Chemical Synthesis and Materials Science

Catalytic Roles in Organic Transformations

The copper(I) center is a versatile catalyst capable of participating in both one- and two-electron transfer processes. rsc.org This versatility allows compounds like Copper(I) methoxyethene to be employed in a diverse range of organic reactions, often providing high efficiency and selectivity under mild conditions.

Selective Catalysis in Alkylation and Oxidation Processes

Copper(I) complexes are effective catalysts for various alkylation reactions. nih.govbeilstein-journals.org One such process is carbocupration, where an organocopper(I) reagent adds across an alkyne, transferring its organic group to one of the alkyne carbons to form a new C-C bond regioselectively. researchgate.netmdpi.com For instance, reactions with alkoxy-substituted alkynes are typically conducted at low temperatures (e.g., -78 °C to -30 °C) because the intermediate alkenyl copper compounds are prone to elimination at higher temperatures. mdpi.com Copper(I) catalysts, often in conjunction with specific ligands, can facilitate the asymmetric α-alkylation of carbonyl compounds, providing a direct route to α-chiral carboxylic acid derivatives. nih.gov This method is compatible with a range of electrophiles, including allyl, benzyl, and propargyl bromides. nih.gov

In the realm of oxidation, copper(I) catalysts are pivotal in reactions utilizing molecular oxygen, an abundant and environmentally benign oxidant. rsc.orgacs.org Copper-catalyzed aerobic oxidations are essential for numerous transformations, including the conversion of alcohols to carbonyl compounds and the oxidation of C-H bonds. acs.orgcmu.edunih.gov The process often involves the facile oxidation of Cu(I) to higher oxidation states, which enables catalytic turnover. nih.gov For example, the copper(I)-catalyzed oxidation of alkenes using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) can yield α-oxygenated ketones under mild, room temperature conditions. acs.org Similarly, Cu(I) catalysts can facilitate the aerobic oxidation of α-diazoesters to produce α-ketoesters. researchgate.net

Application in Copper-Catalyzed Cycloaddition Reactions (e.g., Click Chemistry)

The most prominent example of a copper-catalyzed cycloaddition is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction joins an azide (B81097) and a terminal alkyne to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The catalytic cycle is initiated by the formation of a copper(I) acetylide complex. nih.gov This active Cu(I) catalyst can be generated from Cu(II) salts with a reducing agent, such as sodium ascorbate, or directly from Cu(I) salts. organic-chemistry.orgnih.gov The presence of the copper(I) ion dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and ensures high regioselectivity. organic-chemistry.org The reaction is renowned for its reliability, broad scope, and tolerance of numerous functional groups, making it exceptionally useful in bioconjugation, drug discovery, and materials science. nih.govnih.gov The efficiency of the CuAAC reaction can be further enhanced by using stabilizing ligands that protect the Cu(I) oxidation state and accelerate the catalytic cycle. nih.govjenabioscience.com

Involvement in Cross-Coupling Reactions (e.g., Ullmann-type processes)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are fundamental transformations for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. rsc.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often >150 °C) and stoichiometric amounts of copper. rsc.orgnih.govacs.org Modern advancements have shown that the use of specialized ligands, such as amino acids (e.g., L-proline) or N,N-dimethylglycine, can dramatically improve these reactions, allowing them to proceed under milder conditions with only catalytic amounts (2-20 mol %) of copper. nih.govacs.org

These improved methods are effective for the coupling of both aryl and vinyl halides with a variety of nucleophiles. rsc.orgnih.gov The active catalyst is a copper(I) species that undergoes oxidative addition with the halide, followed by reductive elimination to form the desired product. organic-chemistry.org The ligand serves to prevent copper aggregation, increase solubility, and stabilize the active catalytic species. rsc.org This has expanded the utility of Ullmann-type reactions, enabling the synthesis of complex molecules, including N-aryl heterocycles and biaryl ethers, at significantly lower temperatures (e.g., 40-90 °C). acs.org

Role in Conjugate Addition Reactions

Copper(I) plays a crucial role in conjugate addition (or Michael addition), one of the most reliable methods for C-C bond formation. researchgate.net Organocopper reagents, typically formed from a copper(I) salt and an organolithium or Grignard reagent, selectively add to the β-position of α,β-unsaturated carbonyl compounds. researchgate.netharvard.edu This approach avoids the 1,2-addition to the carbonyl group that is common with more reactive organometallic reagents like organolithiums. researchgate.net

The use of catalytic amounts of a copper(I) salt in the presence of a Grignard or diorganozinc reagent is a highly effective strategy for enantioselective conjugate addition. researchgate.netnih.gov Chiral ligands are employed to control the stereochemistry of the newly formed stereocenter. nih.gov These reactions are highly versatile, applicable to a wide range of Michael acceptors such as unsaturated ketones, esters, and nitriles, and provide access to valuable chiral building blocks. nih.govnih.gov The mechanism involves the formation of a transient organocuprate species that delivers the nucleophile to the electron-deficient alkene. nih.gov

Sustainable and Green Catalysis Methodologies

There is a significant drive in modern chemistry to replace catalysts based on expensive and toxic precious metals with alternatives that are more sustainable. cmu.edu Copper is an ideal candidate in this regard due to its natural abundance, low cost, and low toxicity. acs.orgcmu.eduresearchplateau.com The development of copper-catalyzed reactions is therefore a key objective from the perspective of green chemistry. rsc.org Methodologies involving heterogeneous copper catalysts, where the copper is supported on materials like silica (B1680970) or titania, offer further advantages such as easy catalyst separation, reusability, and minimal metal contamination in the final product. researchplateau.com

Copper catalysts are effective in reactions that use environmentally friendly oxidants like molecular oxygen, avoiding the need for stoichiometric and often hazardous chemical oxidants. rsc.orgacs.org Recent breakthroughs include the development of copper-based catalysts that can efficiently convert CO₂ into valuable chemicals like acetaldehyde, offering a pathway to reduce greenhouse gas emissions while producing essential chemical feedstocks without relying on fossil fuels. environmentenergyleader.com

Polymer Chemistry and Controlled Polymerization

Copper(I) complexes are central to some of the most robust methods of controlled/“living” radical polymerization (CRP), most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.orgacs.org ATRP allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers and star polymers. researchgate.net

The fundamental principle of ATRP is a reversible equilibrium between a small number of active, propagating radicals and a large majority of dormant species (typically an alkyl halide). mdpi.com A copper(I) complex, such as Copper(I) methoxyethene coordinated with a suitable ligand, acts as the activator. It abstracts a halogen atom from the dormant chain end (Pₙ-X) to generate a propagating radical (Pₙ•) and the copper(II) halide complex ([X-Cu(II)L]⁺), which acts as the deactivator. mdpi.com This deactivator can then transfer the halogen back to a propagating radical, reforming the dormant species and the Cu(I) activator. mdpi.com

This rapid activation/deactivation cycle maintains a very low concentration of active radicals at any given time, which suppresses termination reactions and allows polymer chains to grow uniformly. cmu.edu The rate of polymerization is controlled by the ratio of the Cu(I) to Cu(II) species and the ATRP equilibrium constant (Kₐₜᵣₚ), not by the absolute amount of catalyst. cmu.edu The choice of ligand is critical as it modulates the redox potential and solubility of the copper complex, thereby tuning its catalytic activity for a specific monomer. researchgate.netmdpi.com

Different ATRP initiation techniques have been developed to reduce the amount of copper catalyst needed and improve oxygen tolerance, including Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP. wikipedia.org Furthermore, metallic copper (Cu(0)) can be used as a supplemental activator and reducing agent in systems termed Supplemental Activator and Reducing Agent (SARA) ATRP or in Cu(0)-mediated polymerization. wikipedia.org These methods have proven effective for a wide range of vinyl monomers. researchgate.net

Monomer FamilyCommon MonomersTypical ATRP Catalyst SystemKey Characteristics
Styrenes StyreneCuBr / PMDETA or bpyWell-controlled polymerization, predictable molecular weight. cmu.educmu.edu
Acrylates Methyl acrylate (B77674) (MA), Butyl acrylate (BA)CuBr / Me₆TREN or TPMAFast polymerization, low dispersities (~1.05) achievable. researchgate.netcmu.edu
Methacrylates Methyl methacrylate (B99206) (MMA)CuCl / dNbpyGood control, though can be more challenging than acrylates. researchgate.net
Acrylamides N,N-Dimethylacrylamide (DMAA)CuBr / Me₆TREN in water/alcoholCan be polymerized in aqueous media. researchgate.net

Initiation and Catalysis of Radical Polymerization

Copper(I) complexes are fundamental to one of the most robust methods of controlled radical polymerization: Atom Transfer Radical Polymerization (ATRP). In this process, a Copper(I) species acts as a potent activator. The mechanism involves the reversible transfer of a halogen atom from a dormant polymer chain (P-X) to the copper(I) center. This reaction generates a propagating radical (P•) and a copper(II) species (X-Cu(II)), which acts as a deactivator. nih.govmdpi.com

The key to the "controlled" or "living" nature of this polymerization is the establishment of a dynamic equilibrium between the small population of active, propagating radicals and the large population of dormant species. mdpi.com This equilibrium minimizes termination reactions that are common in conventional radical polymerizations, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. cmu.edu The rate of polymerization can be influenced by the specific copper(I) complex used; for instance, studies on methyl acrylate polymerization have shown that the rate can be reduced in the presence of certain copper(I) complexes. cmu.edu The control in ATRP stems not from direct interactions between the growing radicals and the copper complexes, but from this rapid and reversible halogen atom transfer process. cmu.edu

Synthesis of Tailored Polymeric Materials

The control afforded by copper-mediated polymerization techniques is a powerful tool for creating tailored polymeric materials with precisely defined characteristics. nih.gov This methodology provides exceptional control over molecular architecture, allowing for the synthesis of polymers with specific functionalities, dispersity, and topologies. nih.govnih.gov A diverse array of monomers, including acrylates, methacrylates, styrene, and acrylamides, can be polymerized in a highly controlled fashion to produce materials with high end-group fidelity. nih.gov This precision enables the design of advanced polymers for specialized applications, from biomedicine to electronics. nih.gov The ability to precisely control the polymer structure is crucial for developing materials that meet the increasing demands for high-performance and functional adaptability. nih.gov

Monomer ClassPolymerization ControlKey Features of Resulting Polymer
AcrylatesHighLow dispersity, predictable molecular weight
MethacrylatesHighHigh end-group fidelity, controlled architecture
StyreneHighNarrow molecular weight distribution
AcrylamidesHighFunctional side-chains can be incorporated

Photoredox Catalysis in Polymerization Processes

Copper(I) complexes, including derivatives like Copper(I) methoxyethene, are effective as photoredox catalysts, utilizing visible or near-UV light to drive polymerization reactions. rsc.orgnih.gov In the context of photoinduced ATRP, light serves as an external stimulus to generate the active Cu(I) catalyst from a more stable Cu(II) precursor. nih.govnsf.gov Upon absorbing a photon, the copper complex is promoted to an excited state, which is a much stronger reducing agent than its ground state. beilstein-journals.org

A prominent strategy is the use of dual photoredox/copper catalytic systems. These systems pair a photocatalyst (which can be organic or organometallic) with a copper(II) complex. nsf.govnih.gov The process is initiated when the photocatalyst absorbs light, enters an excited state, and then reduces the Cu(II) species to the catalytically active Cu(I) species. nih.gov This approach offers significant advantages, including the ability to conduct polymerizations at ambient temperatures and to exert precise spatial and temporal control over the reaction by simply switching the light source on and off. nih.gov Furthermore, these light-mediated systems often exhibit a notable tolerance to oxygen, which can simplify experimental setups. nsf.gov The specific ligands coordinated to the copper center play a crucial role in tuning the catalyst's properties, such as its light absorption range and redox potential, thereby optimizing its performance. rsc.org

Integration into Functional Materials and Nanocomposites

The utility of Copper(I) methoxyethene and related complexes extends beyond polymer synthesis into the direct fabrication of functional materials and nanocomposites.

Role in Dye-Sensitized Solar Cell Technology

In the field of photovoltaics, copper(I) complexes are emerging as a cost-effective and sustainable alternative to the rare and expensive ruthenium-based compounds traditionally used in dye-sensitized solar cells (DSSCs). mdpi.comrsc.org Methoxy-substituted copper complexes, in particular, have been successfully used as redox mediators in DSSCs. rsc.org These complexes can serve two primary functions: as the photosensitizing dye that absorbs light and injects an electron into the semiconductor, and as the redox shuttle in the electrolyte that regenerates the oxidized dye. mdpi.com

Recent advancements have highlighted the potential of copper-based systems. In 2023, a DSSC employing a copper-based electrolyte achieved a record-breaking efficiency of 13.2%. mdpi.com In solid-state DSSCs, copper(I) thiocyanate (B1210189) (CuSCN) has been effectively utilized as a hole-conducting material to replace volatile liquid electrolytes, with simulations predicting power conversion efficiencies as high as 7.379%. karazin.ua An innovative "retro cell" design even proposes using a single copper chromophore to function as both the light-harvester and the redox mediator, simplifying the device architecture. nih.gov

DSSC ComponentRole of Copper(I) ComplexAchieved/Predicted Performance
Photosensitizer (Dye)Alternative to Ruthenium dyesEfficiencies of 4.51% (cosensitized) mdpi.com
Redox MediatorReplaces I₃⁻/I⁻ coupleRecord efficiency of 13.2% mdpi.com
Hole ConductorSolid-state replacement for liquid electrolyteSimulated PCE of 7.379% (with CuSCN) karazin.ua

Fabrication of Copper-Based Nanocomposites and Nanoclusters

Copper(I) complexes are integral to the fabrication of advanced nanocomposites and nanoclusters. Photopolymerization techniques provide a powerful route for the in situ generation of copper-based nanoparticles within a polymer matrix, ensuring a homogeneous dispersion and enhanced material properties. nih.gov In some systems, the copper complex can play a dual role, simultaneously acting as a photoredox catalyst for the polymerization of the matrix and as a precursor or reducing agent for the formation of metallic nanoparticles. nih.gov

The resulting copper-matrix nanocomposites, often incorporating materials like graphene or carbon nanotubes, exhibit significantly improved mechanical, thermal, and electrical properties compared to the neat components. rsc.org Atomically precise copper nanoclusters are also a major area of research, prized for their distinct luminescent properties which can be tuned by the choice of coordinating ligands. nih.govrsc.org These materials have potential applications in sensing, catalysis, and bioimaging. nih.gov

Design of Coordination Polymers for Tunable Properties

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Copper(I) is a particularly useful metal node for these structures due to its coordination flexibility. cmu.edu By carefully selecting bridging organic ligands, it is possible to design copper(I)-based coordination polymers with a wide range of structures and tunable properties. cmu.edursc.org

These materials have shown promise in various applications. For example, some copper(I) coordination polymers exhibit semiconducting behavior and strong luminescence, making them suitable for use in sensors or optical devices. rsc.orgmdpi.com A notable example is a luminescent polymer that changes its emission color from green to red upon heating, functioning as a molecular thermometer for detecting overheating. mdpi.com The properties of these materials can be finely controlled; for instance, incorporating thioether groups into a polymer backbone allows for coordination with copper(I), creating a hybrid material with robust mechanical strength and self-healing capabilities. rsc.org

PropertyControlling FactorPotential Application
LuminescenceChoice of Ligand, TemperatureOptical Sensors, Molecular Thermometers mdpi.com
ConductivityNetwork Structure, Ligand TypeSemiconductors rsc.org
Mechanical StrengthPolymer Backbone, CoordinationSelf-Healing Materials, Flexible Electronics rsc.org

Future Directions and Emerging Research Avenues for Copper I Methoxyethene

Rational Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of catalysts is shifting from trial-and-error methods towards a more predictive, mechanism-driven approach. For copper(I) methoxyethene, enhancing its catalytic prowess will hinge on the strategic modification of its coordination environment. Key to this endeavor is the establishment of clear structure-activity relationships. digitellinc.com

Ligand Modification: The ligands coordinating to the copper(I) center are paramount in dictating the catalyst's activity and selectivity. The introduction of redox-active ligands, for instance, can allow the ligand to participate directly in electron transfer processes, complementing the metal-centered reactivity. d-nb.infonih.gov For a copper(I) methoxyethene moiety, ligands can be designed to electronically tune the copper center, making it more or less electron-rich to favor specific elementary steps in a catalytic cycle, such as oxidative addition or reductive elimination. Furthermore, the steric profile of the ligands can be adjusted to control the access of substrates to the active site, thereby enhancing enantioselectivity in asymmetric catalysis. nih.gov Newly developed ligand classes, such as oxalic diamides and picolinamides, have already shown promise in expanding the scope of copper-catalyzed cross-coupling reactions and could be adapted for systems involving copper(I) methoxyethene. sinocompound.com

Computational Modeling: Density Functional Theory (DFT) and other computational tools are becoming indispensable for the in-silico design of catalysts. rsc.orgcdnsciencepub.com These methods can be employed to model the electronic structure of copper(I) methoxyethene complexes and predict how different ligands will affect their stability and reactivity. rsc.org By simulating reaction pathways and identifying rate-determining steps, computational studies can guide the synthesis of next-generation catalysts with improved performance. cdnsciencepub.com For example, DFT calculations can help in optimizing the composition and structure of copper-based catalysts to improve their efficiency in converting CO2 into valuable chemicals. rsc.org

Support and Nanostructuring: The catalytic activity of copper species is often linked to their dispersion and interaction with support materials. acs.org For heterogeneous applications, depositing copper(I) methoxyethene on high-surface-area supports can create highly dispersed active sites. The nature of the support can also play a crucial role through metal-support interactions, which can stabilize specific oxidation states of copper and influence the reaction mechanism. acs.org Furthermore, controlling the size of copper nanoparticles can have a significant impact on catalytic performance, with smaller particles often exhibiting higher turnover frequencies. acs.org

Design PrincipleApplication to Copper(I) MethoxyethenePotential Outcome
Ligand Electronics Introduction of electron-donating or -withdrawing groups on the ligand scaffold.Modulation of the redox potential of the Cu(I) center, influencing its reactivity in catalytic cycles.
Ligand Sterics Incorporation of bulky substituents near the copper center.Enhanced enantioselectivity in asymmetric reactions by creating a chiral pocket.
Redox-Active Ligands Use of ligands capable of electron storage and release.Facilitation of multi-electron transformations that may be challenging for the copper center alone.
Computational Screening DFT calculations to predict the stability and reactivity of various ligated forms of copper(I) methoxyethene.Prioritization of synthetic targets with the highest predicted catalytic activity and selectivity.
Support Interactions Deposition on metal oxides or other supports.Stabilization of the active copper species and potential synergistic effects that enhance catalysis.

Exploration of Novel Substrates and Reaction Scope Expansion

A primary goal in catalyst development is the expansion of its substrate scope to include challenging or previously unreactive molecules. For copper(I) methoxyethene, this involves exploring its utility in a broader range of chemical transformations beyond its currently perceived applications.

Cross-Coupling Reactions: Copper catalysis has become a viable alternative to palladium-based systems for C-N, C-O, C-S, and C-C bond-forming reactions. sinocompound.com Future research could focus on employing copper(I) methoxyethene complexes in the coupling of sterically hindered substrates or in reactions involving traditionally difficult-to-activate bonds, such as those in aryl chlorides. sinocompound.com The unique electronic properties of the methoxyethene ligand might offer different reactivity profiles compared to more conventional copper catalysts.

Asymmetric Catalysis: The development of chiral copper catalysts for enantioselective transformations is a highly active area of research. By designing chiral ligands that can effectively coordinate with a copper(I) methoxyethene precursor, it may be possible to develop new catalytic systems for asymmetric additions, cyclopropanations, or aziridinations. d-nb.info

Electrochemical CO2 Reduction: Copper is unique in its ability to catalyze the electrochemical reduction of carbon dioxide (CO2) to hydrocarbons and alcohols. mdpi.comnih.gov The design of copper-based catalysts with high selectivity for specific products is a major challenge. mdpi.comnih.gov Investigating the role of organometallic species like copper(I) methoxyethene as potential intermediates or catalysts in this process could open new avenues for the sustainable production of fuels and chemicals.

Development of In Situ Spectroscopic Methodologies for Mechanistic Elucidation

A deep understanding of the reaction mechanism is crucial for the rational design of improved catalysts. The transient and often complex nature of catalytic intermediates necessitates the use of advanced in situ and operando spectroscopic techniques to observe the catalyst under working conditions.

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can provide valuable insights into the structure and bonding of catalytic species. For copper(I) methoxyethene, in situ NMR could be used to track the transformation of the organometallic complex during a reaction, while in situ IR and Raman spectroscopy could identify key vibrational modes of adsorbed intermediates on a heterogeneous catalyst surface. XAS, particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information on the oxidation state and coordination environment of the copper center throughout the catalytic cycle.

Kinetic Studies: Detailed kinetic analysis of reactions catalyzed by copper(I) methoxyethene complexes can help to determine the rate law and identify the rate-determining step. This information, when combined with spectroscopic data, can be used to construct a comprehensive picture of the reaction mechanism.

Spectroscopic TechniqueInformation GainedRelevance to Copper(I) Methoxyethene
In Situ NMR Identification of solution-phase intermediates and determination of reaction kinetics.Elucidation of the role of copper(I) methoxyethene in homogeneous catalytic cycles.
In Situ IR/Raman Observation of vibrational modes of surface-adsorbed species.Understanding substrate activation and intermediate formation on heterogeneous catalysts.
In Situ XAS (XANES/EXAFS) Determination of the oxidation state and local coordination environment of the copper center.Monitoring changes in the copper catalyst's structure and electronic state during the reaction.

Synergistic Effects in Heterobimetallic or Multi-Component Catalytic Systems

The concept of cooperativity, where multiple metal centers or components work in synergy to achieve a catalytic transformation that is not possible with a single component, is a powerful strategy in catalyst design.

Heterobimetallic Complexes: Designing complexes that feature both copper and another transition metal in close proximity could lead to novel catalytic activity. For example, a second metal could assist in substrate activation or facilitate a key bond-forming or bond-breaking step. The methoxyethene ligand could potentially bridge the two metal centers, facilitating electronic communication between them.

Multi-Component Systems: In some cases, the combination of a copper catalyst with a co-catalyst, such as a Lewis acid or a Brønsted acid/base, can lead to significant rate enhancements and improved selectivity. Research into identifying suitable co-catalysts for reactions involving copper(I) methoxyethene could unlock new synthetic methodologies.

Integration with Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry offer powerful tools for accelerating catalyst discovery and process optimization.

High-Throughput Screening: Automated robotic platforms can be used to rapidly synthesize and screen libraries of ligands for copper(I) methoxyethene complexes. This allows for the efficient identification of promising catalyst candidates for a given reaction.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. The development of robust and recyclable heterogeneous catalysts based on copper(I) methoxyethene would be highly beneficial for integration into flow systems. This would enable the continuous production of fine chemicals and pharmaceuticals under optimized and sustainable conditions.

Sustainable Production and Utilization Strategies for Copper(I) Methoxyethene Complexes

The principles of green chemistry are increasingly important in the design of new chemical processes. The use of earth-abundant and low-toxicity metals like copper is a significant step towards more sustainable catalysis.

Green Synthesis: The development of environmentally benign methods for the synthesis of copper(I) methoxyethene and its derivatives is a key research goal. This includes the use of green solvents, renewable starting materials, and energy-efficient synthetic procedures.

Atom Economy: A central tenet of green chemistry is the maximization of atom economy, which is the measure of how many atoms from the starting materials end up in the final product. The design of catalytic reactions that proceed with high atom economy, such as addition and cycloaddition reactions, would be a valuable application for copper(I) methoxyethene complexes.

Q & A

Q. What are the optimal synthesis methods for Copper(1+)-methoxyethene complexes, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves solvothermal or ligand-exchange reactions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance Cu(I) solubility .
  • Temperature : Reactions at 60–80°C reduce side products like Cu(II) oxides .
  • Molar ratios : A 1:2 Cu(I):methoxyethene ratio minimizes ligand saturation issues .

Q. Example Protocol :

Dissolve CuCl in degassed acetonitrile under inert atmosphere.

Add methoxyethene dropwise (1.5 equiv) at 70°C.

Monitor via UV-Vis spectroscopy for ligand coordination (λ = 320–340 nm) .

Q. Which characterization techniques are critical for confirming the structure of Copper(1+)-methoxyethene complexes?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves Cu(I) coordination geometry (e.g., tetrahedral vs. linear) .
  • NMR Spectroscopy : 1^1H NMR detects methoxyethene proton shifts (δ = 3.8–4.2 ppm for coordinated ligand) .
  • XPS : Confirms Cu oxidation state (Cu(I) binding energy: 932.5–933.5 eV) .
  • FTIR : Identifies ligand coordination via C-O-C stretching (1050–1100 cm1^{-1}) .

Critical Step : Cross-validate data. For example, inconsistent XRD and XPS results may indicate partial oxidation requiring anaerobic handling .

Advanced Research Questions

Q. How can computational chemistry methods elucidate reaction mechanisms involving Copper(1+) and methoxyethene?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for ligand exchange or redox steps.
    • Example: Calculate enthalpy barriers for methoxyethene coordination (e.g., 15–25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvent effects on Cu(I) complex stability .

Q. Workflow :

Optimize geometries using B3LYP/6-311+G(d,p).

Analyze electron localization (ELF) to identify Cu(I)-methoxyethene bonding motifs .

Validate with experimental XRD or spectroscopic data .

Q. How should researchers address contradictions in reported bond lengths or reaction yields across studies?

Methodological Answer:

Verify Experimental Conditions :

  • Compare oxygen exclusion methods (e.g., glovebox vs. Schlenk line) .
  • Replicate syntheses using identical reagents (e.g., CuCl purity ≥99.9%) .

Statistical Analysis :

  • Apply t-tests to assess significance of yield variations (p < 0.05) .

Computational Reconciliation :

  • Re-optimize structures using cited DFT parameters to identify methodological biases .

Case Study : Methoxyethene C-OS bond lengths vary between 1.36 Å (gas-phase) and 1.49 Å (solid-state) due to crystal packing effects .

Q. What strategies improve reproducibility in kinetic studies of Copper(1+)-methoxyethene reactions?

Methodological Answer:

  • Isotopic Labeling : Use deuterated methoxyethene (2^{2}H-methoxyethene) to track ligand exchange rates via 2^2H NMR .
  • Stopped-Flow Techniques : Capture sub-second reaction intermediates (e.g., Cu(I)-radical species) .
  • Data Reporting Standards :
    • Publish raw kinetic curves (absorbance vs. time) with error margins .
    • Disclose instrument calibration protocols (e.g., wavelength accuracy ±1 nm) .

Q. How can researchers design experiments to probe the redox stability of Copper(1+)-methoxyethene complexes?

Methodological Answer:

  • Cyclic Voltammetry (CV) :
    • Scan between −0.5 V and +0.5 V (vs. Ag/AgCl) to detect Cu(I)/Cu(II) oxidation .
    • Correlate peak separation (>100 mV) with quasi-reversible behavior .
  • Spectroelectrochemistry :
    • Monitor UV-Vis changes during electrolysis to identify redox-active intermediates .

Critical Consideration : Use non-coordinating electrolytes (e.g., TBAPF6_6) to avoid ligand displacement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.